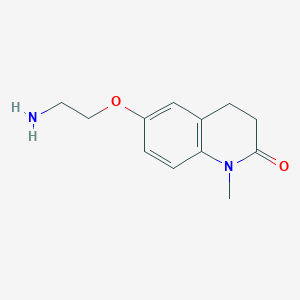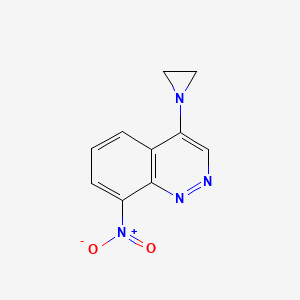![molecular formula C12H7NO3 B11887291 2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 103588-91-6](/img/structure/B11887291.png)
2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system consisting of a naphthalene moiety and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE can be synthesized through various methods. One common approach involves the multicomponent reaction of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde. This reaction typically occurs in the presence of a catalyst, such as SiO2.HClO4, and ethanol as the solvent . Another method utilizes a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods: In industrial settings, the synthesis of 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE often employs eco-friendly and sustainable approaches. For instance, the use of visible light-promoted catalyst-free reactions has been explored to achieve green synthesis . Additionally, solvent-free methods and the use of glycerol as a green media have been reported to enhance the efficiency and environmental compatibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PIDA in non-nucleophilic solvents like t-BuOH.
Reduction: Sodium borohydride in ethanol.
Substitution: Aromatic amines and formaldehyde in the presence of catalysts like SiO2.HClO4.
Major Products Formed:
- Oxidative peri-cyclization products.
- Reduced derivatives with modified functional groups.
- Substituted derivatives with various aromatic or aliphatic groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, particularly COX-2, which plays a key role in the biosynthesis of inflammatory mediators . Additionally, its anticonvulsant activity is believed to be mediated through its interaction with γ-aminobutyric acid A (GABA-A) receptors, enhancing their inhibitory effects on neuronal excitability .
Comparison with Similar Compounds
1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE can be compared with other similar compounds, such as:
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazines: These derivatives exhibit different pharmacological properties and are synthesized using distinct reaction conditions.
Naphtho[1,8-de][1,2]oxazines: These compounds have a different ring fusion pattern and are used in various medicinal and industrial applications.
The uniqueness of 1H-NAPHTHO[1,2-D][1,3]OXAZINE-2,4-DIONE lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
103588-91-6 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1H-benzo[h][3,1]benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(15)16-11/h1-6H,(H,13,15) |
InChI Key |
URARCPJGCZTHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)






![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)


![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

